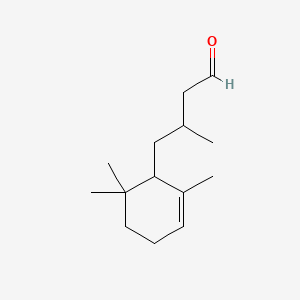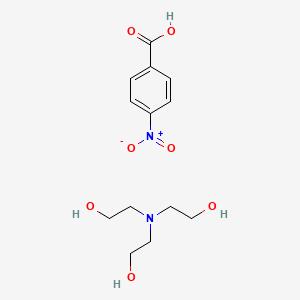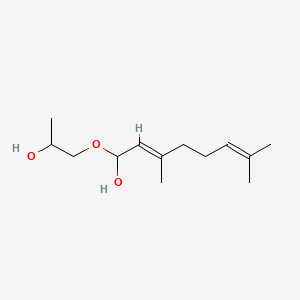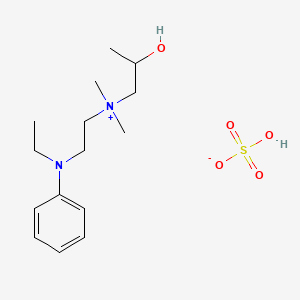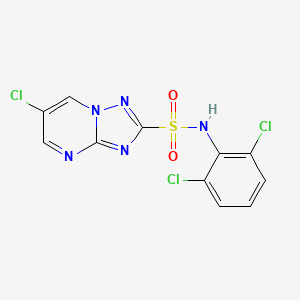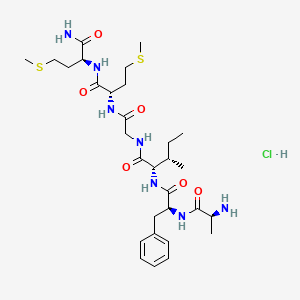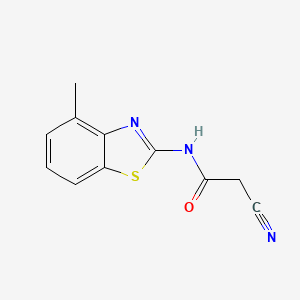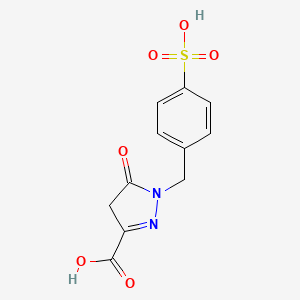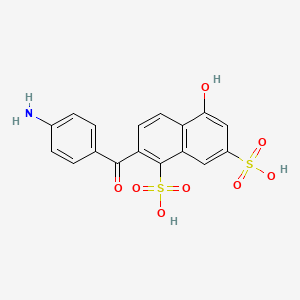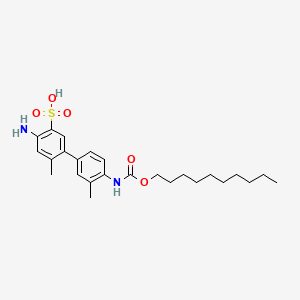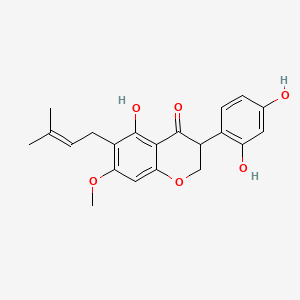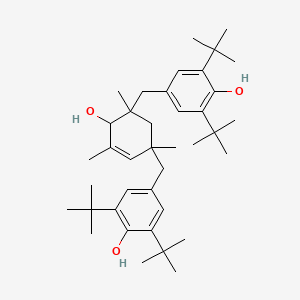
3,5-Bis((3,5-di-tert-butyl-4-hydroxy)benzyl)-2,4,6-trimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol is a synthetic organic compound known for its antioxidant properties. It is a phenolic compound, characterized by the presence of multiple hydroxyl groups attached to aromatic rings. This compound is often used in various industrial applications due to its ability to inhibit oxidation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl chloride with 2,4,6-trimethylphenol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and an organic solvent like toluene or dichloromethane. The reaction mixture is heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in lubricants, fuels, and other industrial products to enhance their shelf life and performance.
Wirkmechanismus
The antioxidant activity of 3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to other molecules. The compound’s bulky tert-butyl groups provide steric hindrance, which helps stabilize the phenoxyl radicals formed during the antioxidant reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar applications.
Butylated Hydroxyanisole (BHA): A related compound used as a food preservative.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties in various industrial applications.
Uniqueness
3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol is unique due to its multiple hydroxyl groups and bulky substituents, which enhance its antioxidant capacity and stability compared to other similar compounds. Its structure allows for effective inhibition of oxidation processes in a variety of environments.
Eigenschaften
CAS-Nummer |
87113-78-8 |
|---|---|
Molekularformel |
C39H60O3 |
Molekulargewicht |
576.9 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[[5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-4-hydroxy-1,3,5-trimethylcyclohex-2-en-1-yl]methyl]phenol |
InChI |
InChI=1S/C39H60O3/c1-24-20-38(14,21-25-16-27(34(2,3)4)31(40)28(17-25)35(5,6)7)23-39(15,33(24)42)22-26-18-29(36(8,9)10)32(41)30(19-26)37(11,12)13/h16-20,33,40-42H,21-23H2,1-15H3 |
InChI-Schlüssel |
BUZQSUSEQHVGCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(CC(C1O)(C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


